

Technical Support Center: Protein Kinase C (19-36)

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Compound of Interest

Compound Name: Protein Kinase C (19-36)

Cat. No.: B10787922

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and handling of the **Protein Kinase C (19-36)** peptide.

Frequently Asked Questions (FAQs)

Q1: What is **Protein Kinase C (19-36)** and what is its primary function?

Protein Kinase C (19-36) is a synthetic peptide that corresponds to the pseudosubstrate domain (residues 19-36) of Protein Kinase C (PKC). It acts as a competitive inhibitor of PKC by binding to the enzyme's active site, thereby preventing the phosphorylation of its natural substrates. This makes it a valuable tool for studying PKC-mediated signaling pathways.

Q2: How do I reconstitute lyophilized **Protein Kinase C (19-36)**?

For optimal results, it is recommended to reconstitute the lyophilized peptide in sterile, distilled water. Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Add the appropriate volume of water to achieve the desired concentration. Gentle vortexing or pipetting up and down can aid in dissolution.

Q3: What is the recommended storage procedure for this peptide?

The storage conditions for **Protein Kinase C (19-36)** are critical for maintaining its activity. Please refer to the stability data tables below for specific temperature and duration

recommendations for both lyophilized and reconstituted forms. As a general guideline, long-term storage is best at -80°C.

Q4: My reconstituted peptide solution appears cloudy. What should I do?

Cloudiness in the solution may indicate incomplete dissolution or aggregation. Sonication in a water bath for short periods can help to dissolve the peptide. If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm syringe filter to remove any aggregates, although this may result in some loss of material. Always prepare fresh solutions for critical experiments.

Q5: I am observing inconsistent results in my experiments. Could the peptide be the issue?

Inconsistent results can arise from several factors related to the peptide. These include improper storage leading to degradation, repeated freeze-thaw cycles, or the presence of aggregates. It is crucial to follow the recommended storage and handling protocols strictly. If you suspect peptide degradation, it is advisable to use a fresh vial.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Difficulty Dissolving the Peptide	The peptide has formed aggregates or the concentration is too high.	Use gentle vortexing or sonication to aid dissolution. If the issue persists, try reconstituting at a lower concentration. For some applications, dissolving in a small amount of DMSO before dilution in aqueous buffer may be an option, but check for compatibility with your experimental system.
Loss of Inhibitory Activity	The peptide has degraded due to improper storage or handling.	Ensure the peptide is stored at the correct temperature and protected from light and moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Always use a fresh stock for critical experiments.
Precipitation in Experimental Buffer	The peptide is not soluble in the specific buffer system or is interacting with other components.	Check the pH and ionic strength of your buffer. It may be necessary to optimize the buffer composition. Perform a small-scale solubility test before proceeding with the full experiment.
Unexpected Cellular Effects	The peptide concentration may be too high, leading to off-target effects, or the peptide may have degraded into cytotoxic fragments.	Perform a dose-response curve to determine the optimal inhibitory concentration with minimal toxicity. Ensure the purity of the peptide and consider using a fresh, quality-controlled batch.

Quantitative Data Summary

Solubility Data

Solvent	Reported Solubility	Source
Water	Up to 2 mg/mL	[1]
DMSO	Soluble	[2]

Stability of Lyophilized Peptide

Storage Temperature	Duration	Source
0-5°C	Up to 6 months	[3]
-20°C	≥ 2 years	[4]
-80°C	2 years	[5]

Stability of Reconstituted Peptide

Storage Temperature	Duration	Source
+4°C	Up to 5 days	[3]
-20°C	Up to 3 months (aliquoted)	[3]
-20°C	1 month (sealed, away from light/moisture)	[6]
-80°C	6 months (sealed, away from light/moisture)	[6]

Experimental Protocols

Protocol 1: Reconstitution of **Protein Kinase C (19-36)**

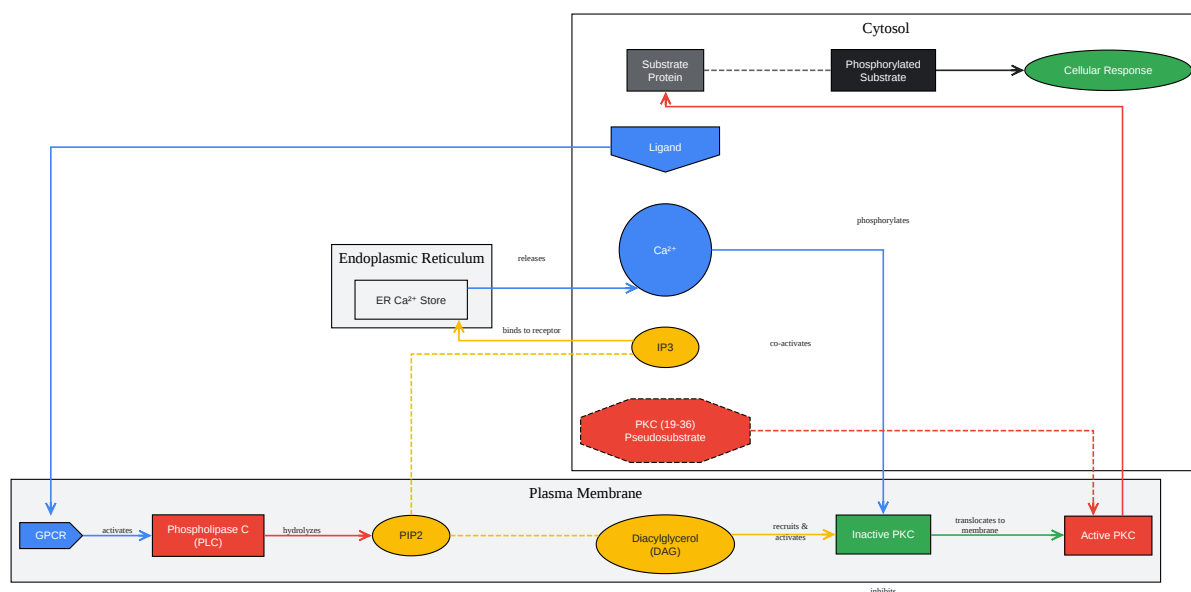
- Briefly centrifuge the vial of lyophilized peptide to ensure the powder is collected at the bottom.
- Under sterile conditions, add the calculated volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/mL).
- Gently vortex the vial or pipette the solution up and down until the peptide is completely dissolved. Avoid vigorous shaking.
- If not for immediate use, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as per the stability guidelines.

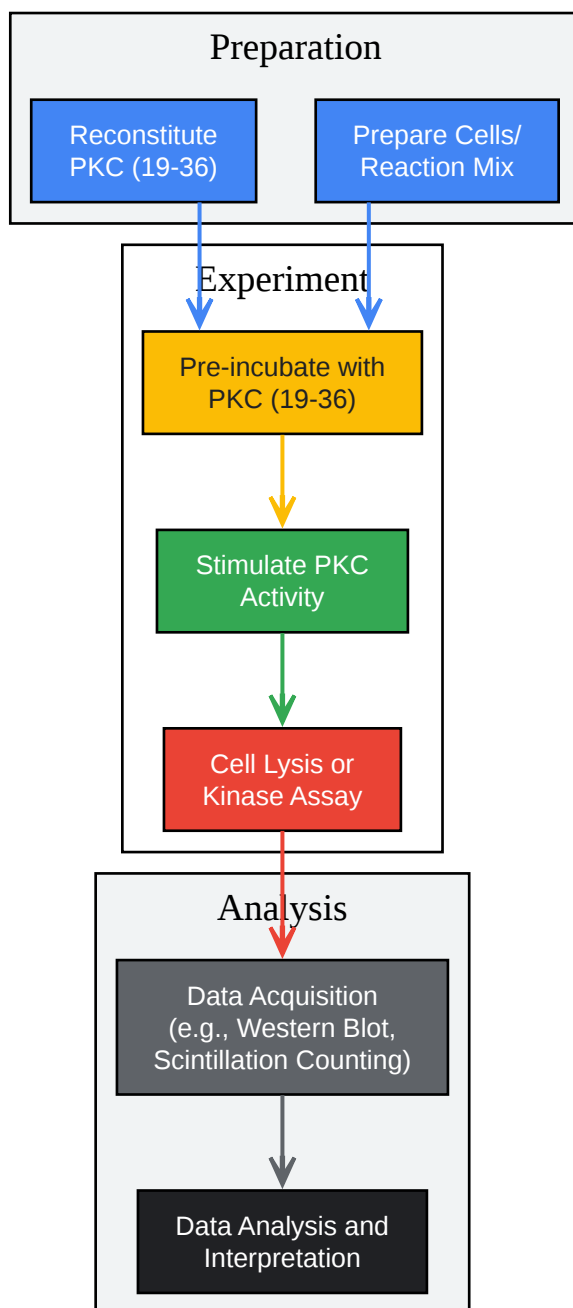
Protocol 2: In Vitro PKC Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific PKC isoforms and substrates.

- Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, and 100 μM ATP).
- In a microcentrifuge tube, combine the reaction buffer, the PKC enzyme, and the specific substrate peptide.
- Add varying concentrations of the reconstituted **Protein Kinase C (19-36)** peptide to the reaction tubes. Include a control with no inhibitor.
- Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
- Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
- Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter to determine the level of PKC inhibition.

Visualizations





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